N-(2-hydroxy-2-phenylpropyl)cinnamamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)cinnamamide is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a cinnamamide moiety linked to a hydroxy-phenylpropyl group, which imparts distinct chemical and biological activities.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)cinnamamide is utilized in a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
N-(2-hydroxy-2-phenylpropyl)cinnamamide, also known as (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide, is a synthetic cinnamide . The primary targets of this compound are pathogenic fungi and bacteria . It has been suggested that the compound interacts with ergosterol present in the fungal plasmatic membrane and with the cell wall . In C. albicans, the most likely targets of the compound are caHOS2 and caRPD3 .
Mode of Action
The compound’s mode of action involves direct interaction with its targets, leading to changes in the structure and function of the targets . For instance, it interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis and function of ergosterol, a key component of fungal cell membranes . By interacting with ergosterol, the compound disrupts the normal functioning of the cell membrane, leading to cell death .
Pharmacokinetics
It is known that the compound is used in various scientific research applications, including drug synthesis, nanotechnology, and catalysis studies. Its unique properties make it ideal for these applications, suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the death of pathogenic fungi and bacteria . By disrupting the integrity of the fungal cell membrane, the compound causes cell death . It has been shown to have antimicrobial activity against a range of pathogenic fungi and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors, resulting in a highly efficient production method . The reaction conditions include maintaining an optimal temperature and pressure to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow microreactors allows for the efficient and scalable production of this compound, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)cinnamamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-hydroxy-2-phenylpropyl)cinnamamide include other cinnamamide derivatives and cinnamic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
This compound stands out due to its unique combination of a hydroxy-phenylpropyl group and a cinnamamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-13,21H,14H2,1H3,(H,19,20)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLZPCJBWNOAEX-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.